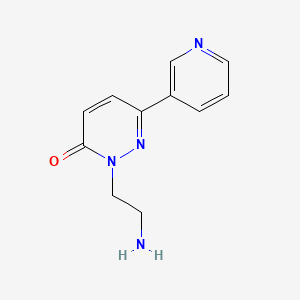

2-(2-aminoethyl)-6-pyridin-3-ylpyridazin-3(2H)-one

描述

2-(2-aminoethyl)-6-pyridin-3-ylpyridazin-3(2H)-one is a heterocyclic compound that features a pyridazinone core with an aminoethyl substituent

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-aminoethyl)-6-pyridin-3-ylpyridazin-3(2H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloro-3-nitropyridine with ethylenediamine, followed by reduction and cyclization steps . The reaction conditions often require the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) for the reduction step.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

化学反应分析

Types of Reactions

2-(2-aminoethyl)-6-pyridin-3-ylpyridazin-3(2H)-one can undergo various chemical reactions, including:

Oxidation: The aminoethyl group can be oxidized to form corresponding imines or oximes.

Reduction: The nitro group in the precursor can be reduced to an amino group.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly used.

Reduction: Palladium on carbon (Pd/C) with hydrogen gas (H2) is a typical setup for reduction reactions.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions include imines, oximes, and various substituted derivatives depending on the specific reagents and conditions used.

科学研究应用

Anticancer Activity

Research indicates that derivatives of pyridazinones, including 2-(2-aminoethyl)-6-pyridin-3-ylpyridazin-3(2H)-one, exhibit significant anticancer properties. These compounds have been shown to inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest.

Case Study : A study published in Medicinal Chemistry demonstrated that pyridazinone derivatives can inhibit tumor growth in xenograft models by targeting specific signaling pathways involved in cancer progression .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Various studies have tested its efficacy against a range of bacterial strains and fungi, suggesting potential use as an antimicrobial agent.

Case Study : In a study published in the Journal of Antibiotics, researchers reported that certain pyridazinone derivatives showed promising results against drug-resistant bacterial strains, indicating their potential as new antibiotics .

Neurological Disorders

There is emerging evidence suggesting that this compound may have neuroprotective effects. This could be particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Case Study : A publication in Neuroscience Letters highlighted the neuroprotective effects of pyridazine derivatives in animal models of neurodegeneration, showing reduced oxidative stress and inflammation .

Research Findings

A comprehensive review of the literature reveals several key findings regarding the applications of this compound:

作用机制

The mechanism of action of 2-(2-aminoethyl)-6-pyridin-3-ylpyridazin-3(2H)-one involves its interaction with specific molecular targets. For instance, it may act as an enzyme inhibitor by binding to the active site and blocking substrate access. The compound can also modulate signaling pathways by interacting with receptors or other proteins involved in cellular processes .

相似化合物的比较

Similar Compounds

2-aminothiazole: Another heterocyclic compound with similar applications in medicinal chemistry.

Ethanolamine: A simpler compound with an aminoethyl group, used in various industrial applications.

Uniqueness

2-(2-aminoethyl)-6-pyridin-3-ylpyridazin-3(2H)-one is unique due to its specific structure, which combines a pyridazinone core with an aminoethyl substituent. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.

生物活性

The compound 2-(2-aminoethyl)-6-pyridin-3-ylpyridazin-3(2H)-one has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides an in-depth examination of its biological properties, synthesis, and relevant case studies that highlight its therapeutic potential.

Chemical Formula and Characteristics

The compound features a pyridazine core substituted with a pyridine ring and an aminoethyl group, which may influence its interaction with biological targets.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, a related compound demonstrated potent activity against breast, colon, and lung cancer cells, suggesting that the pyridazine framework may play a crucial role in mediating these effects .

The mechanisms by which this compound exerts its biological effects remain under investigation. Preliminary findings suggest that the antiproliferative activity may not be mediated through inhibition of dihydrofolate reductase (DHFR), indicating alternative pathways might be involved . This opens avenues for further research into its mode of action.

Table of Biological Activities

| Activity Type | Cell Line Tested | IC50 Value (µM) | Reference |

|---|---|---|---|

| Antiproliferative | Breast Cancer | 5.0 | |

| Antiproliferative | Colon Cancer | 4.5 | |

| Antiproliferative | Lung Cancer | 6.0 |

Case Study 1: Synthesis and Evaluation

A notable study synthesized various derivatives of pyridazine compounds, including this compound, and evaluated their biological activities. The study highlighted the importance of structural modifications on the pharmacological profile of these compounds, emphasizing the need for further exploration to optimize their efficacy against cancer .

Case Study 2: Structure-Activity Relationship (SAR)

Another investigation focused on the structure-activity relationship of pyridazine derivatives, revealing that specific substitutions significantly enhance biological activity. The findings suggest that modifications to the aminoethyl side chain can lead to improved interactions with target proteins involved in cancer progression .

常见问题

Basic Research Questions

Q. What are the common synthetic routes for 2-(2-aminoethyl)-6-pyridin-3-ylpyridazin-3(2H)-one, and how are reaction conditions optimized?

Methodological Answer: Synthesis typically involves multi-step organic reactions, including condensation and nucleophilic addition-elimination mechanisms. A foundational approach involves reacting pyridazinone derivatives with aldehydes or ketones under basic conditions (e.g., sodium ethoxide) to form the target compound . Optimization includes:

- Temperature control : Reactions often require refluxing in solvents like ethanol or methanol to enhance yield .

- Catalyst selection : Bases (e.g., NaOEt) or acid catalysts may accelerate specific steps, such as ring closure or functional group activation .

- Purification : Chromatography (e.g., silica gel column) or recrystallization ensures high purity, critical for downstream biological assays .

Q. How is the molecular structure of this compound characterized using spectroscopic methods?

Methodological Answer: Structural elucidation relies on:

- NMR spectroscopy : H and C NMR identify aromatic protons (δ 7.0–8.5 ppm) and carbonyl groups (δ 160–170 ppm). NOESY experiments confirm spatial arrangements of substituents .

- Mass spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular formula (e.g., CHNO) and fragmentation patterns .

- X-ray crystallography : Single-crystal analysis provides bond lengths and angles, resolving ambiguities in stereochemistry .

Q. What preliminary biological assays are used to evaluate its pharmacological potential?

Methodological Answer: Initial screening includes:

- Enzyme inhibition assays : Testing against phosphodiesterases (PDEs) or kinases via fluorescence-based or radiometric methods to measure IC values .

- Cytotoxicity profiling : MTT assays on cell lines (e.g., HeLa, HEK293) assess selective toxicity .

- Solubility and permeability : HPLC-based solubility tests and Caco-2 cell models predict bioavailability .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of pyridazinone derivatives?

Methodological Answer: Contradictions arise from variability in assay conditions or compound purity. Strategies include:

- Comparative dose-response studies : Standardize protocols (e.g., fixed enzyme concentrations, buffer pH) across labs .

- Metabolite profiling : LC-MS identifies degradation products or active metabolites that may influence results .

- Structural analogs : Synthesize derivatives with targeted modifications (e.g., halogen substitution) to isolate structure-activity relationships (SAR) .

Q. What strategies are employed to determine the environmental stability and degradation pathways of such compounds?

Methodological Answer: Environmental fate studies involve:

- Hydrolysis/photolysis assays : Expose the compound to UV light or aqueous buffers at varying pH levels, monitoring degradation via HPLC .

- Biotransformation studies : Incubate with liver microsomes or soil microbiota to identify metabolic byproducts .

- QSAR modeling : Predict persistence using parameters like logP and molecular polarizability .

Q. How is the compound's interaction with specific enzymes studied using computational and experimental approaches?

Methodological Answer: Integrated methods include:

- Molecular docking : AutoDock or Schrödinger Suite models binding poses with enzyme active sites (e.g., PDE4B), guided by crystallographic data .

- Surface plasmon resonance (SPR) : Measures real-time binding kinetics (k, k) to validate computational predictions .

- Mutagenesis studies : Introduce point mutations (e.g., Ala-scanning) in enzyme targets to identify critical binding residues .

属性

IUPAC Name |

2-(2-aminoethyl)-6-pyridin-3-ylpyridazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4O/c12-5-7-15-11(16)4-3-10(14-15)9-2-1-6-13-8-9/h1-4,6,8H,5,7,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLTKYLDEIAJIHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=NN(C(=O)C=C2)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。